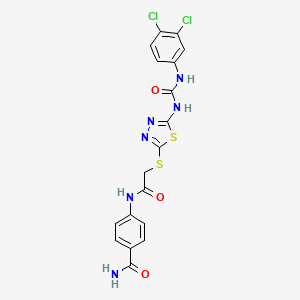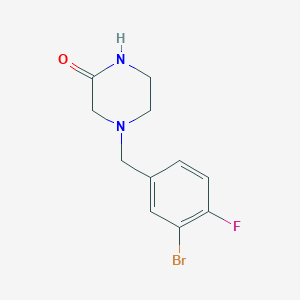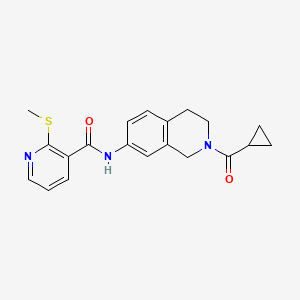
1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)-4-phenylpiperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a pyrrolidine ring, a benzoyl group, a phenyl group, and a carbonitrile group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple rings (pyrrolidine and phenyl) and functional groups (benzoyl and carbonitrile) suggests a highly structured molecule. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonitrile group might make it a good nucleophile, while the benzoyl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a carbonitrile group could increase its polarity, while the aromatic phenyl group might contribute to its stability .科学的研究の応用
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The structural framework of benzophenone, indole, and benzimidazole, which are present in this compound, is significant in the development of new antibacterial agents . These agents are particularly important in the fight against drug-resistant bacterial infections, which have become a serious public health concern. The compound’s efficacy in this field could lead to the development of novel antibacterial drugs with mechanisms of action different from traditional antibiotics.
Antidepressant Synthesis
In the field of medicinal chemistry, the synthesis of antidepressant molecules is a critical area of research. The compound may be used in the synthesis of key structural motifs found in antidepressant drugs, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) . These developments are crucial as depression is a major global health concern, and there is a need for antidepressants with rapid onset, fewer side effects, and enhanced cognitive function.
Anti-tubercular Agents
The compound has applications in the design and synthesis of anti-tubercular agents. Novel derivatives of this compound have been evaluated for their activity against Mycobacterium tuberculosis . With tuberculosis being one of the leading causes of death worldwide, the development of new and effective anti-TB drugs is of utmost importance, especially in the face of multi-drug resistant TB.
Cancer Therapy
Abnormal activation of FGFR signaling pathways is implicated in various types of tumors, and targeting FGFRs is an attractive strategy for cancer therapy. Derivatives of the compound may exhibit potent activities against FGFR1, 2, and 3, which are essential in the development of cancer therapeutics .
Proteomics Research
In proteomics research, the compound can be used as a specialty product due to its unique molecular structure . Its application in this field contributes to the understanding of protein functions and interactions, which is fundamental in the study of various biological processes and diseases.
Chemical Research
Lastly, the compound finds its use in chemical research, particularly in the synthesis of molecules via metal-catalyzed reactions . These reactions are pivotal in creating compounds with high enantiomeric excess, which is crucial for the pharmaceutical industry to produce drugs with the desired therapeutic effect and minimal side effects.
将来の方向性
特性
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-29-22-11-14-27(17-22)21-9-7-19(8-10-21)23(28)26-15-12-24(18-25,13-16-26)20-5-3-2-4-6-20/h2-10,22H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXLQPKISBPJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2855490.png)
![2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2855491.png)
![3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile](/img/structure/B2855495.png)
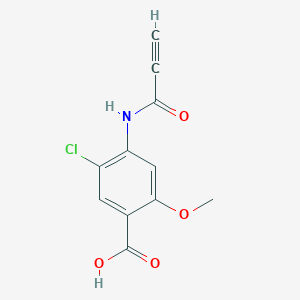
![N-(2,4-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2855498.png)
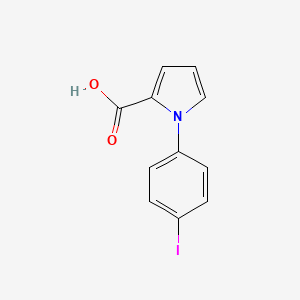


![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2855507.png)
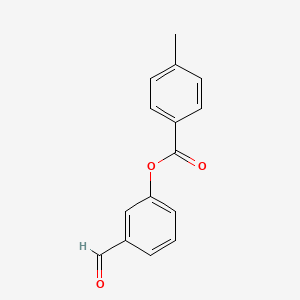
![5-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2855510.png)
